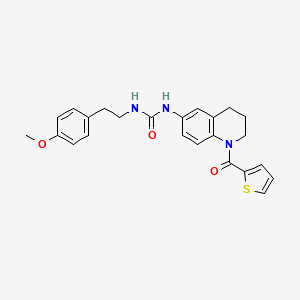
1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4-methoxyphenethylamine and 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline. These intermediates are then coupled through a urea linkage under controlled conditions.
-
Step 1: Synthesis of 4-methoxyphenethylamine
- Starting material: 4-methoxybenzaldehyde
- Reaction: Reduction using sodium borohydride (NaBH4) to form 4-methoxybenzyl alcohol, followed by amination with ammonia (NH3) to yield 4-methoxyphenethylamine.
-
Step 2: Synthesis of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline
- Starting material: Thiophene-2-carboxylic acid
- Reaction: Cyclization with aniline derivatives under acidic conditions to form the tetrahydroquinoline ring.
-
Step 3: Coupling Reaction
- Reactants: 4-methoxyphenethylamine and 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline
- Reaction: Formation of the urea linkage using phosgene (COCl2) or a safer alternative like triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
-
Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.
- Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The carbonyl group in the thiophene moiety can be reduced to an alcohol.
- Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The aromatic rings can undergo electrophilic substitution reactions.
- Reagents: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol derivative.
科学研究应用
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The incorporation of thiophene and methoxyphenethyl moieties may enhance the bioactivity of these compounds against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
-
Neuroprotective Effects
- Research into the neuroprotective potential of compounds similar to 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suggests that they may mitigate oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Properties
Pharmacological Insights
- Mechanism of Action
- Bioavailability and Pharmacokinetics
- Case Study on Anticancer Activity
- Neuroprotection in Animal Models
作用机制
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities.
相似化合物的比较
Similar Compounds
- 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amide
- 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
Uniqueness
1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to its specific combination of functional groups and structural features
属性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-30-20-9-6-17(7-10-20)12-13-25-24(29)26-19-8-11-21-18(16-19)4-2-14-27(21)23(28)22-5-3-15-31-22/h3,5-11,15-16H,2,4,12-14H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLYVNIMBIINBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













